molecular formula C8H6F2O B6264601 (2R)-2-(2,4-difluorophenyl)oxirane CAS No. 851634-77-0

(2R)-2-(2,4-difluorophenyl)oxirane

Cat. No. B6264601
CAS RN: 851634-77-0
M. Wt: 156.13 g/mol
InChI Key: FAEIKHXTPLYZNR-QMMMGPOBSA-N
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Description

2,4-Difluorophenol is a fluorinated building block . It has been used as a starting reagent during the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine and in the synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a fluorinated fluorescent dye .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorophenol is represented by the linear formula F2C6H3OH . The molecular weight is 130.09 .


Physical And Chemical Properties Analysis

2,4-Difluorophenol is a solid with a refractive index of 1.486 (lit.) . It has a boiling point of 52-53 °C/19 mmHg (lit.) and a melting point of 22.4 °C (lit.) . The density is 1.362 g/mL at 25 °C (lit.) .

Safety and Hazards

2,4-Difluorophenol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302 + H312 + H332 - H315 - H318 - H335 . Precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(2,4-difluorophenyl)oxirane involves the epoxidation of (2,4-difluorophenyl)propene using a suitable oxidizing agent.", "Starting Materials": [ "(2,4-difluorophenyl)propene", "Oxidizing agent (e.g. mCPBA, peracetic acid)" ], "Reaction": [ "Add (2,4-difluorophenyl)propene to a reaction flask", "Add the oxidizing agent slowly to the reaction flask while stirring at low temperature", "Allow the reaction to proceed for a suitable amount of time", "Quench the reaction with a suitable quenching agent (e.g. sodium bisulfite)", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Purify the product using standard techniques (e.g. column chromatography)" ] }

CAS RN

851634-77-0

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

FAEIKHXTPLYZNR-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)F)F

Purity

95

Origin of Product

United States

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